dibenzo[a,i]phenazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,13-diazapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2/c1-2-7-15-12-19-18(11-14(15)6-1)21-17-10-9-13-5-3-4-8-16(13)20(17)22-19/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLHXFVIVDITKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC5=CC=CC=C5C=C4N=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context of Dibenzo A,i Phenazine Research and Development
The study of dibenzo[a,i]phenazine is intrinsically linked to the broader investigation of phenazine (B1670421) chemistry, which dates back to the 19th century with the synthesis of the parent phenazine molecule. However, specific research focusing on the this compound isomer is more recent. A notable advancement in the exploration of this particular isomer came with the synthesis and characterization of a larger, related structure, tribenzo[a,c,i]phenazine (B11520391). A 2009 study detailed the synthesis of tribenzo[a,c,i]phenazine and investigated the effect of solvents on its electronic absorption spectra, providing foundational data for this class of compounds. academicjournals.orgacademicjournals.org This initial work laid the groundwork for further exploration into the functionalization of this core structure.
Subsequent research, such as a 2016 study on tribenzo[a,c,i]phenazine derivatives, has pushed the boundaries of our understanding. rsc.org This later work involved the synthesis of novel derivatives through palladium-catalyzed C-N bond forming amination reactions, indicating a move towards creating tailored materials with specific electronic properties. rsc.org The identification of this compound with the Chemical Abstracts Service (CAS) number 226-98-2 has also been crucial for its specific identification and tracking in chemical literature and databases. a2bchem.comchembk.com
Significance of the Phenazine Core in Extended π Systems
The phenazine (B1670421) core is a defining feature of dibenzo[a,i]phenazine, imparting it with significant electronic properties due to its extended π-conjugated system. academicjournals.org The nitrogen atoms within the pyrazine (B50134) ring of the phenazine moiety are electron-withdrawing, which influences the electronic distribution across the entire molecule. This inherent characteristic is fundamental to the potential applications of its derivatives in organic electronics.
Research on derivatives of the closely related tribenzo[a,c,i]phenazine (B11520391) has provided valuable insights into the properties of the this compound core. These studies have shown that the introduction of electron-donating groups to the phenazine backbone can induce intramolecular charge transfer (ICT) transitions. rsc.orgresearchgate.net This phenomenon is critical for the development of materials for optoelectronic devices, as it allows for the tuning of absorption and emission properties.
The electronic properties of these systems, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are of paramount importance. The HOMO and LUMO levels of several 3,6-disubstituted-tribenzo[a,c,i]phenazine derivatives have been determined through cyclic voltammetry. rsc.org These values are comparable to those of commonly used hole-transporting materials in organic electronics, suggesting the potential of this compound-based compounds in this field. rsc.org
Table 1: Opto-electrochemical Properties of Tribenzo[a,c,i]phenazine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
| Derivative 2 | -5.18 | -3.06 | 2.12 |
| Derivative 3 | -5.25 | -3.10 | 2.15 |
| Derivative 4 | -5.30 | -3.12 | 2.18 |
| Derivative 5 | -5.32 | -3.15 | 2.17 |
| Derivative 6 | -5.35 | -3.17 | 2.18 |
Data sourced from a 2016 study on tribenzo[a,c,i]phenazine derivatives. The specific derivatives are identified as compounds 2-6 in the source publication. rsc.org
Evolution of Research Trajectories for Dibenzo A,i Phenazine
Classical and Contemporary Synthetic Routes to this compound
The formation of the this compound ring system relies on several key chemical transformations, including classical condensation reactions and more modern cyclization and solvent-free approaches.
The most traditional and widely employed method for synthesizing phenazine (B1670421) scaffolds is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netresearchgate.net For the specific synthesis of this compound, this would involve the reaction of an appropriately substituted o-phenylenediamine (B120857) with chrysene-5,6-dione. This reaction is typically acid-catalyzed and proceeds via the formation of two imine bonds, followed by a dehydration step to yield the aromatic phenazine ring. semanticscholar.org
Numerous catalysts have been developed to improve the efficiency, yield, and environmental friendliness of this condensation. sapub.org While many traditional methods required harsh conditions, such as refluxing in acetic acid for several hours, contemporary approaches utilize a range of catalysts that allow the reaction to proceed under milder conditions, often at room temperature. semanticscholar.orgchem-soc.sirasayanjournal.co.in The use of solid acid catalysts or inexpensive Lewis acids simplifies work-up procedures and often allows for catalyst recycling. semanticscholar.orgbohrium.com For instance, lithium chloride has been shown to be a very cheap and effective catalyst for the rapid condensation of aromatic 1,2-dicarbonyls with o-phenylenediamines at room temperature, affording products in good to excellent yields. chem-soc.si Similarly, silica-bonded S-sulfonic acid (SBSSA) has been used as a recyclable heterogenous catalyst in an ethanol/water solvent system, providing excellent yields in very short reaction times. semanticscholar.org
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Lithium Chloride (LiCl) | Ethanol | Room Temp. | 10 min | 95 | chem-soc.si |
| Silica Bonded S-Sulfonic Acid (SBSSA) | Ethanol/Water | Room Temp. | 5 min | 98 | semanticscholar.org |
| Lead(II) Chloride (PbCl₂) | Ethanol | Room Temp. | 15 min | 97 | researchgate.net |
| Phenol | - (Melt) | Room Temp. | 20 min | 94 | sapub.org |
| Theophylline | Solvent-free | 80 °C | 25 min | 95 | bohrium.com |
Beyond direct condensation, oxidative cyclization methods provide alternative pathways to polycyclic aromatic hydrocarbons and their heteroaromatic analogues. A classic example is the Mallory-type photocyclization, which involves the intramolecular cyclization of stilbene-like precursors upon UV irradiation, typically in the presence of an oxidant. academie-sciences.frresearchgate.netresearchgate.net This strategy can be adapted to synthesize phenanthrene (B1679779) cores which can then be converted to phenanthrenequinones, key precursors for dibenzophenazines. academie-sciences.fr
More direct routes involve the oxidative coupling of substituted anilines or diarylamines. rsc.org For example, a novel strategy for phenazine synthesis has been reported involving the self-coupling of anilines catalyzed by a Palladium-Silver binary nanocluster, which proceeds via a synchronous double C-N bond formation through C-H activation. rsc.org Another advanced approach is the oxidative skeletal rearrangement of diamine precursors. A method to construct dibenzo[a,j]phenazine derivatives was developed through the oxidative skeletal rearrangement of 1,1'-binaphthalene-2,2'-diamines (BINAMs), showcasing a powerful tool for accessing complex phenazine structures. scispace.com Such rearrangement and cyclization strategies represent the cutting edge of synthetic design for these scaffolds.
Mechanochemistry, particularly high-speed ball milling, has emerged as a powerful, green, and highly efficient method for organic synthesis. nih.gov This solvent-free approach has been successfully applied to the synthesis of dibenzo[a,c]phenazine from o-phenylenediamine and 9,10-phenanthrenequinone, achieving near-quantitative yields (>99%) without the need for any solvent or catalyst. scispace.comacs.org The reaction is driven by mechanical force, which can induce chemical transformations that are distinct from those under thermal conditions. scispace.comresearchgate.net
Theoretical studies suggest that the mechanochemical reaction can proceed through different pathways, including a stepwise formation of the two C-N bonds. acs.org The process involves the formation of a hemiaminal intermediate, which has been detected experimentally. rsc.org This eco-friendly method avoids the use of hazardous solvents and simplifies product purification, making it an attractive alternative to traditional solution-phase synthesis. rsc.orgirb.hr The principles are directly applicable to the synthesis of this compound using the appropriate starting materials.
Palladium-Catalyzed Cross-Coupling for this compound Derivatization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aromatic and heteroaromatic compounds. For this compound, these methods allow for the precise introduction of various substituents onto the core structure, enabling the fine-tuning of its electronic and photophysical properties.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds. researchgate.netdntb.gov.ua In the context of dibenzophenazines, it is primarily used to introduce aryl or heteroaryl substituents by coupling a halogenated dibenzophenazine derivative with an appropriate boronic acid or ester. chemicalpapers.comresearchgate.net For example, 3,6,11-trisubstituted-dibenzo[a,c]phenazine derivatives have been synthesized by reacting a tribromo-dibenzo[a,c]phenazine precursor with various arylboronic acids in the presence of a palladium catalyst. chemicalpapers.comresearchgate.net This modular approach allows for the systematic modification of the dibenzophenazine scaffold, which is crucial for developing materials for organic electronics. chemicalpapers.com The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base.
| Dibenzophenazine Precursor | Boronic Acid | Product Substituent | Reference |
|---|---|---|---|
| 3,6,11-Tribromo-dibenzo[a,c]phenazine | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | chemicalpapers.com |
| 3,6,11-Tribromo-dibenzo[a,c]phenazine | 4-(Diphenylamino)phenylboronic acid | 4-(Diphenylamino)phenyl | chemicalpapers.com |
| 3,6-Dibromo-dibenzo[a,c]phenazine | (4-(9H-carbazol-9-yl)phenyl)boronic acid | 4-(9H-carbazol-9-yl)phenyl | researchgate.net |
| 3,6-Diethynyl-dibenzo[a,c]phenazine | N/A (Used in subsequent 'click' reaction) | Triazole-linked sidechains | nih.gov |
The introduction of nitrogen-based functional groups is readily achieved via palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. researchgate.netrsc.org This reaction is particularly valuable for synthesizing donor-acceptor (D-A) type molecules, where electron-donating amine groups are attached to the electron-accepting dibenzophenazine core. nih.govresearchgate.net Such compounds are of great interest in materials science for applications in organic light-emitting diodes (OLEDs), particularly as thermally activated delayed fluorescence (TADF) emitters. scispace.comnih.gov
The synthesis involves reacting a halogenated dibenzophenazine, such as 3,11-dibromo-dibenzo[a,j]phenazine, with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., a biarylphosphine), and a base. nih.govchemrxiv.org This strategy has been used to synthesize a variety of D-A-D triads by coupling amines like phenothiazine, phenoxazine, or carbazole (B46965) derivatives to a dibromodibenzophenazine core. scispace.comnih.gov
An exploration of advanced synthetic strategies for this compound and its related isomers reveals sophisticated methodologies aimed at achieving efficiency, control, and molecular complexity. This article delves into specific techniques involving supramolecular catalysis for the synthesis of the core structure and methods for its precise functionalization.
Structural Elucidation and Solid State Characteristics of Dibenzo A,i Phenazine
X-Ray Crystallography of Dibenzo[a,c]phenazine (B1222753) and its Derivatives
The crystal structure of 11,12-dichlorodibenzo[a,c]phenazine, for instance, has been determined, revealing a planar molecule with crystallographic twofold rotational symmetry. nih.gov The maximum deviation from the least-squares plane for this molecule is a mere 0.038 Å, underscoring the rigidity of the fused aromatic system. nih.gov Similarly, X-ray crystallographic analysis of N,N'-disubstituted dihydrodibenzo[a,c]phenazine radical cations and dications has been successfully achieved, offering insights into the geometric changes that occur upon oxidation. acs.org These studies have demonstrated a planarization of the dihydrodibenzo[a,c]phenazine core in the radical cation and dication states. acs.org
Crystallographic data for derivatives are often deposited in crystallographic databases. For example, the Cambridge Crystallographic Data Centre (CCDC) contains entries for various dibenzo[a,c]phenazine derivatives, such as CCDC 142042 for the parent dibenzo[a,c]phenazine and CCDC 2086119 for a fluorinated derivative. nih.govrsc.org These database entries provide comprehensive crystallographic information for researchers.
Below is a table summarizing the crystallographic data for a representative derivative, 11,12-dichlorodibenzo[a,c]phenazine. nih.gov
| Parameter | Value |
| Chemical Formula | C₂₀H₁₀Cl₂N₂ |
| Molecular Weight | 349.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 3.8583(3) Å |
| b | 26.2739(13) Å |
| c | 15.1147(10) Å |
| β | 94.877(6)° |
| Volume | 1526.67(17) ų |
| Z | 4 |
Molecular Packing Motifs in Dibenzo[a,c]phenazine Solid States
The arrangement of molecules in the solid state, or molecular packing, is dictated by a delicate balance of intermolecular forces. In the case of dibenzo[a,c]phenazine and its derivatives, the planar, aromatic nature of the molecule leads to packing motifs dominated by van der Waals forces and, particularly, π-π stacking interactions.
Studies on perfluoropropylated dibenzo[a,c]phenazine isomers have shown that the substitution pattern can drastically alter the molecular packing. acs.org Depending on the position of the perfluoropropyl groups, the crystal packing can shift from a herringbone to a lamellar motif. acs.org This highlights the significant role that peripheral functional groups play in directing the supramolecular assembly. In a herringbone packing arrangement, molecules are tilted with respect to each other, resembling the pattern of herringbone fabric. In contrast, a lamellar structure consists of layers of molecules. For certain isomers, the introduction of trimethylsilyl (B98337) substituents can encourage a cofacial π–π stacked lamellar motif. acs.org
π-π Stacking Interactions in Dibenzo[a,c]phenazine Crystals
π-π stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are crucial in determining the solid-state structure and properties of polycyclic aromatic compounds like dibenzo[a,c]phenazine. The strength and geometry of these interactions are influenced by the electronic nature of the aromatic system and the presence of substituents.
In the crystal structure of 11,12-dichlorodibenzo[a,c]phenazine, weak π-π stacking interactions are observed, with a minimum ring centroid-centroid separation of 3.7163 Å. nih.gov This distance is typical for π-stacked aromatic systems and indicates a significant intermolecular interaction that contributes to the stability of the crystal lattice. These interactions result in the formation of stacks running along the a-axis of the unit cell. nih.gov The introduction of perfluoropropyl groups on the dibenzo[a,c]phenazine core has been shown to facilitate the formation of lamellar π–π stacked crystal packing. acs.org
Intermolecular Interactions and Hydrogen Bonding Networks
Beyond π-π stacking, other intermolecular interactions can play a role in the solid-state organization of dibenzo[a,c]phenazine derivatives, particularly when functional groups capable of hydrogen bonding are present. While the parent dibenzo[a,i]phenazine does not have classical hydrogen bond donors, the nitrogen atoms in the phenazine (B1670421) core can act as hydrogen bond acceptors.
Polymorphism and its Influence on Dibenzo[a,c]phenazine Properties
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and solid-state luminescence. While there is limited specific information on the polymorphism of this compound itself, studies on related phenazine derivatives have shown that polymorphism can be induced. For example, a dibenzo[a,c]phenazine-phenothiazine dyad has been shown to exhibit polymorphism, with different crystalline forms displaying distinct luminescence properties. This suggests that the this compound core could also be susceptible to forming different polymorphic structures, which would, in turn, affect its material properties.
Stereo-electronic Effects on Solid-State Molecular Organization
Stereo-electronic effects refer to the influence of the spatial arrangement of atoms and the distribution of electrons on the structure and reactivity of a molecule. In the context of the solid state, these effects can have a profound impact on molecular packing.
A notable example is the study of perfluoropropylated dibenzo[a,c]phenazine constitutional isomers. Research has demonstrated that the position of the perfluoropropyl groups on the dibenzo[a,c]phenazine ring significantly affects the electrostatic potential distribution along the aromatic surface. acs.org This alteration in the electronic landscape leads to drastic changes in the molecular packing in the solid state. acs.org The interplay between the molecular topology and the electrostatic potential, where localized partial positive and negative charges can dominate intermolecular interactions, plays a crucial role in determining the final crystal packing motif. acs.org Specifically, the perfluoropropylation of the dibenzo[a,c]phenazine ring can create a scenario where the molecular shape and electronic effects work in concert to favor the formation of a desirable lamellar π–π stacked structure. acs.org
Reactivity, Reaction Mechanisms, and Chemical Transformations of Dibenzo A,i Phenazine
Mechanisms of Charge Transfer Deactivation in Dibenzo[a,i]phenazine
The deactivation of excited states in this compound and its derivatives is significantly influenced by intramolecular charge transfer (ICT) processes. Upon photoexcitation, donor-acceptor (D-A) type molecules featuring a dibenzophenazine core can form a locally excited (LE) state or an ICT state. The nature of the deactivation pathway is heavily dependent on the molecular structure and the surrounding environment, particularly solvent polarity.
In D-A systems, the dibenzophenazine unit typically serves as the acceptor. When electron-donating groups are attached to this core, photoexcitation can lead to the transfer of an electron from the donor to the acceptor, creating an ICT state. This ICT state is characterized by a large change in dipole moment and is therefore highly sensitive to solvent polarity. In polar solvents, the ICT state is stabilized, leading to a redshift in the fluorescence emission spectrum.
The deactivation from the ICT state can occur through several pathways. One primary mechanism is fluorescence emission from the ICT state, which is often highly Stokes-shifted. However, non-radiative deactivation pathways also play a crucial role. In N,N′-diaryl-dihydrodibenzo[a,c]phenazine derivatives, for instance, photoexcitation leads to a sequence of structural transformations from the initial Franck-Condon state to a charge-transfer-controlled bent state and subsequently to a twisted state, which facilitates non-radiative decay. This twisted intramolecular charge transfer (TICT) is a common deactivation mechanism where the molecule undergoes geometric rearrangement in the excited state to a non-emissive, perpendicular conformation that efficiently returns to the ground state without emitting light.
Solvent fluctuations can play a critical role in the charge redistribution process and the subsequent deactivation. The transition from an LE state to an ICT state can be modulated by the solvent, which in turn alters the electronic structure and geometry. This change affects the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influencing the rates of both radiative and non-radiative decay.
Intersystem Crossing Pathways in this compound Photochemistry
Intersystem crossing (ISC), a transition from a singlet excited state (S₁) to a triplet excited state (T₁), is a competing deactivation pathway in this compound systems, particularly in non-polar environments. The efficiency of ISC is governed by the strength of spin-orbit coupling between the S₁ and T₁ states. Non-planar molecular geometries, which can be inherent to dibenzophenazine derivatives, are known to enhance spin-orbit coupling and promote higher ISC rates compared to their planar counterparts.
The photochemistry is strongly influenced by the surrounding medium. In derivatives of phenazine (B1670421), as solvent polarity decreases, the energy level of the ICT state increases, while the LE state remains relatively unaffected. This can lead to a situation where the LE state becomes the dominant excited state. In non-polar solvents, these molecules can relax directly from the LE state to a triplet excited state through ISC, effectively bypassing the ICT pathway. This solvent-dependent behavior highlights the tunable nature of the excited-state decay channels in these systems.
Once populated, the triplet state can undergo further reactions or deactivate via phosphorescence, though this is often weak at room temperature. The triplet state is a key intermediate in many photochemical reactions and is responsible for the photosensitizing properties of many organic molecules. For example, in certain dithionated nucleobases, ISC to the reactive triplet state can occur on a femtosecond timescale with near-unity quantum yields, demonstrating the potential for highly efficient triplet state formation in heterocyclic systems. The interplay between fluorescence from the singlet state and phosphorescence from the triplet state can be markedly tuned by modifying the molecular structure, such as by changing the position of heteroatoms within the aromatic backbone.
Oxidation and Reduction Chemistry of the this compound Core
The dibenzophenazine core possesses a rich redox chemistry, capable of undergoing both oxidation and reduction processes to form charged species. These electrochemical properties are central to their application as semiconductors in organic field-effect transistors (OFETs). The planar, π-conjugated structure of the dibenzophenazine unit allows it to act as an effective electron acceptor.
Cyclic voltammetry is commonly used to probe the redox behavior of dibenzophenazine derivatives. These compounds typically show reversible oxidation and reduction waves, corresponding to the formation of radical cations and anions, respectively. The precise potentials at which these events occur are sensitive to the substituents attached to the core. Electron-donating groups lower the oxidation potential (making the molecule easier to oxidize), while electron-withdrawing groups make the molecule easier to reduce.
For example, a series of fluorinated dibenzo[a,c]phenazine-based emitters showed reversible oxidation and reduction processes. The oxidation and reduction potentials can be used to estimate the HOMO and LUMO energy levels of the molecule.
| Compound | E_ox (V vs SCE) | E_red (V vs SCE) | HOMO (eV) | LUMO (eV) | Source |
| 2PXZ-BP-F | 0.80 | - | - | - | |
| 2DMAC-BP-F | 1.00 | - | - | - | |
| 2DTCz-BP-F | 1.32 | - | - | - | |
| DBPz-cored D-A-D (1) | - | - | -5.65 | -3.14 | |
| DBPz-cored D-A-D (2) | +0.73, +0.94 | -2.10 | -5.72 | -3.18 |
Table 1: Electrochemical data for selected dibenzophenazine derivatives. E_ox and E_red are the oxidation and reduction peak potentials. HOMO and LUMO levels are calculated from onset potentials.
The oxidation of N,N′-disubstituted dihydrodibenzo[a,c]phenazine has been studied, leading to the successful isolation and crystallographic analysis of its radical cation (DPAC•+) and dication (DPAC²⁺). These studies revealed significant geometry planarization in the charged species compared to the neutral molecule, which is crucial for understanding their conformation-dependent electronic properties. Similarly, the oxidation and reduction of dibenzo[a,e]pentalene, a related non-alternant hydrocarbon, leads to aromatic dication and dianion species, respectively, with bond length equalization confirming the gain in aromaticity.
Excited State Dynamics and Energy Diffusion in this compound Systems
The dynamics of the excited state in dibenzophenazine systems encompass the sequence of events following light absorption, including vibrational relaxation, internal conversion, intersystem crossing, and charge transfer. These processes, which occur on timescales from femtoseconds to microseconds, dictate the photophysical properties and ultimate fate of the absorbed energy.
Femtosecond transient absorption spectroscopy is a powerful technique used to track these ultrafast processes. Studies on donor-acceptor phenazine derivatives have revealed that upon excitation, an initial LE state is populated. The subsequent evolution is highly dependent on the solvent environment. In polar solvents, a population conversion from the LE state to the ICT state is observed. The rate of this conversion can be influenced by solvent polarity, with the decay of the resulting ICT state accelerating in more polar environments.
In contrast, in non-polar solvents, the primary deactivation pathway for the LE state is intersystem crossing to the triplet manifold. This solvent-controlled switching between ICT and ISC pathways is a key feature of the excited-state dynamics of these systems.
Advanced Materials Science Applications of Dibenzo A,i Phenazine
Organic Electronics and Optoelectronics Based on Dibenzo[a,i]phenazine
The dibenzophenazine moiety serves as a robust acceptor unit in various donor-acceptor (D-A) type molecules, which are fundamental to many organic electronic and optoelectronic applications. By chemically modifying the core and attaching different donor groups, researchers can precisely tune the electronic energy levels and photophysical characteristics of these materials to suit specific device requirements.
Organic Light-Emitting Diodes (OLEDs) Utilizing this compound Emitters
Derivatives of dibenzophenazine have been successfully employed as emitters in high-performance OLEDs, particularly those utilizing the mechanism of Thermally Activated Delayed Fluorescence (TADF). hku.hk The TADF process allows for the harvesting of both singlet and triplet excitons, enabling the theoretical internal quantum efficiency of OLEDs to reach 100%. chemrxiv.org The rigid and planar structure of the dibenzophenazine acceptor core helps to reduce the energy gap between the lowest singlet (S₁) and triplet (T₁) states, a key requirement for efficient TADF. acs.org
Researchers have developed a wide array of dibenzophenazine-based TADF emitters by attaching various electron-donating units, such as 9,9-dimethylacridine (DMAC), 10H-phenoxazine (PXZ), and phenothiazine (PTZ), to the acceptor core. acs.orgrsc.orgnih.gov This molecular design strategy creates a twisted D-A or D-A-D architecture, which effectively separates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), further minimizing the singlet-triplet energy splitting (ΔEST) and promoting efficient reverse intersystem crossing. nih.gov
The emission color of these OLEDs can be systematically tuned from green to orange-red and even into the near-infrared (NIR) region by modulating the number and strength of the donor units. acs.orgrsc.org For instance, increasing the number of DMAC donors on a dibenzo[a,c]phenazine (B1222753) core progressively red-shifts the emission from 560 nm to 606 nm. acs.org Similarly, a family of fluorinated dibenzo[a,c]phenazine emitters showed color tuning from green (518 nm) to red (605 nm) based on the donor's electron-donating strength. rsc.orgtorvergata.it This research has led to the fabrication of highly efficient orange-red OLEDs with maximum external quantum efficiencies (EQEmax) reaching as high as 23.8%. acs.orgrsc.org
Table 1: Performance of Selected this compound-based OLED Emitters
| Emitter Compound | Emission Color | Electroluminescence Maxima (λEL) | Max. External Quantum Efficiency (EQEmax) |
|---|---|---|---|
| DMAC-11-DPPZ rsc.org | Orange | Not Specified | 23.8% |
| 3DMAC–BP acs.org | Orange-Red | 606 nm | 22.0% |
| 2DMAC-BP-F rsc.orgchemrxiv.org | Orange | 585 nm | 21.8% |
| PTZ-DBPHZ derivative nih.gov | Orange | Not Specified | 16.8% |
| PXZ-11-DPPZ rsc.org | Orange | Not Specified | 13.7% |
| 2PXZ-BP-F rsc.orgchemrxiv.org | Red | 605 nm | 12.4% |
| D-A (Phenoxazine-DBPHZ) beilstein-journals.org | Not Specified | Not Specified | 11.0% |
| PXZ-DPPZ frontiersin.org | Orange-Red | Not Specified | 9.35% |
| DBPzDCN-DPA rsc.org | Near-Infrared | 698 nm | 7.68% |
| 2DTCz-BP-F rsc.orgchemrxiv.org | Green | 518 nm | 2.1% |
Organic Field-Effect Transistors (OFETs) with this compound Active Layers
The inherent properties of phenazine (B1670421) derivatives, such as their large, planar conjugated systems, make them promising candidates for use as semiconductors in thin-film transistors (TFTs), also known as organic field-effect transistors (OFETs). researchgate.net The planarity of the dibenzophenazine core is advantageous for promoting strong intermolecular π-π stacking in the solid state. This characteristic is crucial for facilitating efficient charge transport through the active layer of an OFET, which is a key determinant of device performance. While the dibenzophenazine framework shows significant potential for these applications, detailed research focusing specifically on OFETs with this compound as the primary active layer is an emerging area of investigation.
Photovoltaic Applications of this compound Dyads and Triads
Dibenzophenazine derivatives have been explored as electron-acceptor components in materials for organic solar cells. Their strong electron-accepting nature and broad absorption capabilities are beneficial for light harvesting and charge separation.
One approach involves creating donor-acceptor copolymers for use in polymer solar cells (PSCs). For example, a series of four conjugated copolymers (P1-P4) were synthesized using an 11,12-difluorodibenzo[a,c]phenazine unit as the acceptor and a benzodithiophene (BDT) unit as the donor. researchgate.net Research on these materials demonstrated that modifying the side chains on the donor unit and their position relative to the acceptor unit significantly impacts the photovoltaic performance, highlighting the importance of molecular engineering in optimizing these systems. researchgate.net
Another strategy involves the construction of molecular dyads for dye-sensitized solar cells. A class of ethynyl-linked panchromatic dyads composed of a dibenzophenazine unit coupled to a tetrapyrrole (porphyrin) unit has been developed. nih.gov These dyads exhibit broad absorption across the visible spectrum (300 to 636 nm) with absorption profiles distinct from their individual components. nih.gov The point of attachment between the dibenzophenazine and tetrapyrrole moieties was found to influence the planarity of the dyad and, consequently, its absorption profile, offering a method to tune the light-harvesting properties. nih.gov
Supramolecular Chemistry and Self-Assembly of this compound
The rigid structure and potential for intermolecular interactions make dibenzophenazine an excellent motif for designing molecules that undergo self-assembly into complex, ordered nanostructures. This bottom-up approach allows for the construction of functional materials from molecular components.
Construction of Supramolecular Nanostructures from this compound Amphiphiles
Amphiphilic molecules containing a dibenzophenazine core can self-assemble into a variety of nanostructures in both the solid state and in aqueous solutions. In one study, a series of V-shaped or bent molecules were synthesized with a rigid rod segment made of dibenzo[a,c]phenazine and a flexible coil segment of poly(ethylene oxide) (PEO). mdpi.comnih.gov
The final morphology of the resulting supramolecular aggregates was highly dependent on slight changes to the molecular structure. mdpi.com
In aqueous solution : Molecules functionalized with a carboxyl group assembled into nanofibers of various lengths. In contrast, replacing the carboxyl group with a butoxy carbonyl group led to the formation of spherical aggregates. mdpi.comnih.gov
In the solid state : The molecules with carboxyl groups organized into ordered crystalline phases, such as hexagonal perforated lamellar and hexagonal columnar structures. mdpi.comnih.gov
In a different system, an adduct of N,N′-diphenyl-dihydrodibenzo[a,c]phenazine (DPAC) and a cysteine derivative was shown to undergo a gradual self-assembly process. rsc.orgrsc.org This transformation from a kinetically trapped metastable state to a more thermodynamically stable state could be visually monitored in real-time. The process was accompanied by a continuous change in fluorescence from orange-red to blue as the molecules organized into columnar assemblies. rsc.orgrsc.org
Light-Harvesting Molecular Assemblies Incorporating this compound
The development of artificial light-harvesting systems that mimic natural photosynthesis is a significant area of research. Dibenzophenazine's strong absorption in the visible spectrum makes it a valuable component for such assemblies. nih.gov
As mentioned previously, strongly coupled dyads of dibenzophenazine and porphyrin have been created to function as panchromatic dyes, capable of absorbing light across a broad range of the visible spectrum. nih.gov These molecular assemblies are designed for applications in artificial photosynthesis and can be grafted onto metal oxide surfaces for integration into devices. nih.gov
Furthermore, supramolecular photosensitizing assemblies have been developed from a dibenzophenazine derivative that show a strong affinity for palladium ions, generating catalytic nanoparticles (PPA@Pd NPs). researchgate.net These assemblies can harvest visible light to drive chemical reactions, such as the Suzuki cross-coupling reaction, under mild conditions. The electron-rich nature of the assemblies facilitates the catalytic process through photoinduced electron transfer. researchgate.net
Supramolecular Assembly-Driven Optical Tuning in this compound Derivatives
The precise control over the arrangement of molecules in the solid state or in solution through supramolecular assembly offers a powerful strategy for tuning the optical properties of organic materials. For derivatives of this compound, this approach can lead to materials with tailored fluorescence emission, making them suitable for applications in sensors, lighting, and displays.
Research on the closely related N,N'-diaryl-dihydrodibenzo[a,c]phenazines (DPACs) has demonstrated the potential for wide-ranging color tuning through the control of molecular aggregation. rsc.orgcore.ac.uk These molecules exhibit a phenomenon known as vibration-induced emission (VIE), where they can emit blue light from a bent excited state and a more planar excited state results in an orange-red emission. rsc.orgcore.ac.uk The transition between these states is influenced by the degree of π-conjugation, which can be modulated by the molecular environment. rsc.orgcore.ac.uk
In one study, a DPAC derivative functionalized with two benzo-15-crown-5 ether units, DPAC-[B15C5]2, was synthesized. core.ac.uk The supramolecular assembly and disassembly of this molecule could be controlled by the chelation of potassium ions (K+). core.ac.uk This modulation of the supramolecular structure altered the excited-state vibrations of the dibenzophenazine core, enabling a wide color-tuning of the emission from blue to orange-red, and even achieving white-light emission. rsc.orgcore.ac.uk The process of supramolecular assembly was confirmed through dynamic light scattering and transmission electron microscopy. rsc.orgcore.ac.uk
This ability to tune the emission color through external stimuli, such as the presence of ions, highlights the potential for developing "smart" materials based on this compound derivatives. The insights gained from these studies on related isomers provide a strong foundation for the design of this compound-based materials with tunable optical properties governed by supramolecular organization.
This compound in Chemo/Biosensor Development
The inherent fluorescence of this compound derivatives, coupled with the electron-deficient nature of the phenazine core, makes them excellent candidates for the development of fluorescent chemosensors and biosensors. researchgate.net These sensors can be designed to detect a wide range of analytes through mechanisms such as fluorescence quenching or enhancement upon interaction with the target molecule.
A fluorescent probe based on a dibenzo[a,c]phenazine derivative was developed for the fast and selective detection of thiophenols in water. nih.gov This probe utilized a dibenzo[a,c]phenazin-11-amine as the fluorophore and a 2,4-dinitrobenzenesulfonyl group as the recognition site. nih.gov The probe exhibited high selectivity and sensitivity for thiophenols, with a large Stokes shift of 120 nm and a low detection limit of 40 nM. rsc.orgnih.gov A significant advantage of this probe is its ability to function over a wide pH range, from 5 to 13. rsc.orgnih.gov The successful application of this probe for detecting thiophenols in real water samples, including seawater, tap water, and spring water, demonstrates its practical utility in environmental monitoring. rsc.orgnih.gov
In another example, pyridinium-functionalized dibenzo[a,c]phenazine salts were designed as near-infrared (NIR) fluorescent biosensors with aggregation-induced emission (AIE) properties. rsc.org These sensors were successfully used for the detection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. rsc.org The study systematically investigated the influence of the length of the alkyl chains on the optical properties, LPS detection sensitivity, and singlet-oxygen quantum yield. rsc.org The probes exhibited a large Stokes shift of approximately 190 nm and were capable of bacterial imaging and photodynamic antibacterial therapy. rsc.org
These examples, while based on a related isomer, strongly suggest that the this compound scaffold can be similarly functionalized to create a diverse range of highly sensitive and selective chemo/biosensors for environmental and biomedical applications. researchgate.net
Gas Adsorption Materials Based on this compound Ladder Polymers (e.g., CO2 capture)
Ladder polymers, which consist of two parallel polymer chains linked by regular covalent bonds, are known for their rigid structures and high thermal stability. When these polymers are designed to have a contorted or non-planar backbone, they can create materials with intrinsic microporosity. These polymers of intrinsic microporosity (PIMs) are of great interest for applications in gas separation and storage, including the capture of carbon dioxide (CO2).
While specific research on this compound-based ladder polymers for gas adsorption is limited, studies on phenazine-containing ladder polymers provide a strong proof of concept. A new solution-processable ladder polymer of intrinsic microporosity, PSBI-AB, was synthesized with dibenzodioxane linkages and bis(phenazine) units. kaust.edu.saresearchgate.netkaust.edu.sa This polymer was prepared through the self-polymerization of an AB-type monomer containing both catechol and aromatic dichloride groups. kaust.edu.saresearchgate.netkaust.edu.sa
The resulting phenazine-containing ladder polymer exhibited several desirable properties for gas adsorption applications:
High Molecular Weight: Ensuring good film-forming properties. researchgate.netkaust.edu.sa
Excellent Thermal Stability: Crucial for applications under various temperature conditions. researchgate.netkaust.edu.sa
High BET Surface Area: A high surface area of 705 m²/g indicates a large capacity for gas adsorption. kaust.edu.saresearchgate.netkaust.edu.sa
Good Solubility: Allowing for processing from solution to form membranes. kaust.edu.saresearchgate.netkaust.edu.sa
Gas permeation measurements of films made from this polymer showed performance comparable to other well-known PIMs. kaust.edu.saresearchgate.net The rigid and contorted structure of the phenazine units contributes to the creation of the microporous network that allows for selective gas adsorption.
These findings suggest that the incorporation of the rigid and planar this compound unit into a ladder polymer backbone could be a viable strategy for creating novel PIMs for CO2 capture and other gas separation applications. The inherent properties of the this compound core could lead to materials with unique adsorption selectivities and capacities.
Liquid Crystal Applications of this compound Derivatives
Discotic liquid crystals are a class of materials composed of flat, disc-like molecules that can self-assemble into ordered columnar structures. These materials are of significant interest for their applications in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices, due to their ability to transport charge along the columns.
The planar, aromatic core of this compound makes it an ideal candidate for the design of discotic liquid crystals. By attaching flexible alkyl chains to the periphery of the this compound core, it is possible to induce the formation of liquid crystalline phases.
Research on hexaalkoxydibenzo[a,c]phenazine derivatives has shown that these molecules exhibit liquid crystalline behavior. core.ac.uk The length of the alkoxy chains plays a crucial role in determining the mesogenic properties, with longer chains generally leading to a lowering of the melting temperature and the stabilization of columnar mesophases. core.ac.uk These dibenzo[a,c]phenazine derivatives were found to form indistinct and hexagonal columnar phases. core.ac.uk
In another study, a series of esters of 2,3,6,7-tetrakis(hexyloxy)dibenzo[a,c]phenazine-11-carboxylic acid were prepared to investigate the effect of the ester group on the liquid crystalline behavior. nih.gov These compounds were found to exhibit columnar hexagonal phases over broad temperature ranges. nih.gov Variations in the chain length, branching, and terminal groups of the ester were shown to modify the transition temperatures without significantly destabilizing the liquid crystalline phase. nih.gov X-ray diffraction experiments confirmed the formation of columnar hexagonal (Colh) phases for these materials. nih.gov
The effect of molecular symmetry on the phase transitions of columnar liquid crystals has also been investigated using a family of 19 dibenzophenazine derivatives. acs.org It was found that more symmetrical isomers generally had significantly higher melting temperatures, while symmetry had a lesser impact on the clearing temperature (the temperature at which the material transitions from a liquid crystal to an isotropic liquid). acs.org
These studies on a closely related isomer provide valuable insights into the design principles for creating this compound-based liquid crystals. By carefully selecting the length and nature of the peripheral substituents, it should be possible to tune the mesomorphic properties of this compound derivatives for specific applications in organic electronics.
Electrochromic Devices Utilizing this compound Polymers
Electrochromic materials are able to change their optical properties, such as color and transparency, in response to an applied electrical potential. This property makes them highly attractive for applications in smart windows, displays, and mirrors. Conjugated polymers are a particularly promising class of electrochromic materials due to their high contrast, fast switching speeds, and solution processability.
The electron-accepting nature of the this compound core makes it a suitable building block for donor-acceptor (D-A) type conjugated polymers for electrochromic applications. By copolymerizing this compound with electron-donating units, it is possible to create polymers with low band gaps and multiple redox states, which are key requirements for high-performance electrochromic materials.
Research on fluorinated dibenzo[a,c]phenazine-based polymers has demonstrated their potential for use in electrochromic devices (ECDs). rsc.orgrsc.org In one study, two novel fluorinated dibenzo[a,c]phenazine derivatives were synthesized and electrochemically polymerized. rsc.org The resulting polymers, PTFBPz and PEFBPz, were investigated for their electrochemical, spectroelectrochemical, and electrochromic properties. rsc.org An electrochromic device was constructed using PTFBPz and the well-known electrochromic polymer PEDOT. rsc.org
The introduction of an electron-rich ethylene dioxythiophene (EDOT) unit into the polymer backbone in PEFBPz resulted in a lower oxidation potential and a red-shifted neutral state absorption compared to PTFBPz. rsc.org This highlights the ability to tune the optoelectronic properties of these polymers through molecular design.
In a related study, three novel donor-acceptor type dibenzo[a,c]phenazine-containing polymers (PBDT-TFBPz, PBDT-FBPz, and PSi-TFBPz) were synthesized chemically and their electrochromic and physicochemical behaviors were investigated. rsc.orgrsc.org The design of these polymers aimed to explore the effects of fluorine substitution on their optoelectronic properties. rsc.org
A family of poly(aryl ether sulfone) materials containing phenazine-based redox-active centers (PAS-DPPZs) has also been synthesized and their electrochemical properties explored. mdpi.com One of these polymers, PAS-DPPZ-60, showed excellent electrochromic performance with only slight degradation in optical contrast after 600 cycles over 12,000 seconds. mdpi.com
These studies provide a strong indication that polymers incorporating the this compound unit would also exhibit interesting electrochromic properties. The ability to tune the color and redox potentials of these materials through chemical modification opens up possibilities for their use in a variety of electrochromic applications.
Future Research Directions and Emerging Paradigms for Dibenzo A,i Phenazine
Rational Design Principles for Novel Dibenzo[a,i]phenazine Architectures
The future of this compound research lies in the ability to precisely tailor its properties through strategic molecular design. The core principle revolves around the functionalization of the this compound scaffold with various substituents to modulate its electronic and photophysical characteristics. A key strategy involves the introduction of electron-donating and electron-withdrawing groups to control the intramolecular charge transfer (ICT) character of the resulting molecule. acs.orgrsc.orgrsc.org This approach has been particularly successful in the design of emitters for organic light-emitting diodes (OLEDs), where the emission color can be tuned across the visible spectrum. acs.orgrsc.org
The position of these substituents on the this compound core is also a critical design parameter. Isomeric substitution patterns can lead to significant differences in photoluminescence quantum yields (PLQY) and the rates of reverse intersystem crossing (RISC) in thermally activated delayed fluorescence (TADF) emitters. rsc.org For instance, attaching donor groups at different positions can alter the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the efficiency of light emission. rsc.org
Future design principles will likely focus on:
Multi-donor/acceptor strategies: Incorporating multiple donor and/or acceptor units onto the this compound core to fine-tune the ICT and achieve targeted emission wavelengths, including into the near-infrared (NIR) region. acs.orgrsc.org
Rigidification and Steric Hindrance: Introducing bulky or rigid substituents to suppress non-radiative decay pathways, thereby enhancing the PLQY. acs.orgchemrxiv.org This can be achieved by creating a twisted geometry between the donor and acceptor moieties, which is beneficial for TADF materials. acs.org
Introduction of Heavy Atoms: The incorporation of heavy atoms like bromine or iodine can enhance spin-orbit coupling, which is a key factor in designing efficient photosensitizers and phosphorescent materials. nih.gov
Advanced Characterization Techniques for this compound Systems
A deeper understanding of the structure-property relationships in this compound derivatives necessitates the use of a sophisticated suite of characterization techniques. While standard spectroscopic methods like NMR, mass spectrometry, UV-Vis absorption, and steady-state fluorescence spectroscopy remain fundamental for routine characterization, advanced techniques are crucial for probing the intricate photophysical and electrochemical processes.
Table 1: Advanced Characterization Techniques for this compound Systems
| Technique | Information Gained | Relevance to this compound Research |
| Time-Resolved Photoluminescence Spectroscopy | Excited-state lifetimes, dynamics of fluorescence and phosphorescence decay, rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC). | Essential for understanding the performance of TADF emitters and other luminescent materials. |
| Femtosecond Transient Absorption Spectroscopy | Dynamics of excited-state absorption, internal conversion, and intersystem crossing on ultrafast timescales. | Provides critical insights into the initial photophysical events following light absorption. acs.orgrsc.orgresearchgate.netnih.gov |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, redox stability, and electrochemical band gap. | Crucial for designing materials for organic electronics and redox flow batteries. acs.org |
| Single-Crystal X-ray Diffraction | Precise molecular structure, packing motifs in the solid state, and intermolecular interactions. | Provides a fundamental understanding of how molecular structure influences bulk properties. rsc.org |
Future research will likely see an increased application of even more specialized techniques, such as single-molecule spectroscopy to probe the heterogeneity of photophysical properties within an ensemble of molecules, and advanced electron paramagnetic resonance (EPR) techniques to study triplet states and radical ions.
Integration of this compound into Multifunctional Materials
The unique electronic and photophysical properties of this compound make it a prime candidate for incorporation into a wide range of multifunctional materials. The most prominent application to date has been in the field of organic electronics , particularly as emitters in OLEDs. acs.orgrsc.orgrsc.org The ability to tune the emission color and achieve high quantum efficiencies has led to the development of high-performance orange-red and even near-infrared TADF-OLEDs. acs.orgrsc.org
Beyond OLEDs, emerging applications for this compound-based materials include:
Organic Field-Effect Transistors (OFETs): The planar and extended π-conjugated system of this compound suggests its potential as a p-type or n-type semiconductor in OFETs, depending on the nature of the substituents. researchgate.net
Organic Photovoltaics (OPVs): this compound derivatives can be designed to act as either electron donor or acceptor materials in the active layer of organic solar cells. rsc.org
Chemosensors and Bioimaging: The fluorescence of this compound derivatives can be designed to respond to the presence of specific analytes, making them suitable for applications in chemical sensing and biological imaging. dergipark.org.tr
Photoinitiating Systems: this compound derivatives have shown promise as highly sensitive photoinitiators for radical polymerization, with potential applications in dentistry and 3D printing. nih.gov
Redox Flow Batteries: The reversible redox properties of phenazine (B1670421) derivatives make them attractive candidates for use as active materials in the electrolytes of redox flow batteries for large-scale energy storage. nih.govresearchgate.net
The future in this area will focus on creating materials where multiple functionalities are integrated into a single this compound-based system, for example, a fluorescent sensor that also exhibits catalytic activity.
Bridging Theoretical Predictions with Experimental Realities in this compound Research
The synergy between computational modeling and experimental synthesis and characterization is a cornerstone of modern materials science, and this is particularly true for the study of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting the properties of these molecules and guiding their rational design. acs.orgdergipark.org.trnih.govresearchgate.netnih.gov
Theoretical calculations are routinely used to predict:
Ground-state geometries: Optimizing the molecular structure to understand its three-dimensional shape and steric interactions. acs.org
Frontier Molecular Orbital (HOMO/LUMO) energies: Predicting the electrochemical properties and the potential for charge injection and transport. acs.org
Excited-state energies and properties: Calculating the energies of singlet and triplet excited states to predict absorption and emission wavelengths, as well as the singlet-triplet energy gap (ΔEST), which is critical for designing TADF materials. acs.orgrsc.org
Table 2: Comparison of Theoretical and Experimental Data for a Dibenzo[a,c]phenazine-based TADF Emitter (3DMAC-BP)
| Property | Theoretical (DFT/TD-DFT) | Experimental |
| HOMO Energy Level | -5.0 eV | -5.0 eV |
| LUMO Energy Level | -2.5 eV | -2.6 eV |
| Singlet Energy (S1) | 2.30 eV | 2.34 eV |
| Triplet Energy (T1) | 2.25 eV | 2.29 eV |
| ΔEST | 0.05 eV | 0.05 eV |
Data adapted from a study on dibenzo[a,c]phenazine-based emitters. acs.org
While the agreement between theoretical predictions and experimental results is often very good, challenges remain. The accuracy of TD-DFT calculations can be highly dependent on the choice of the exchange-correlation functional, and accurately predicting the properties of molecules with significant charge-transfer character or in complex environments (e.g., in the solid state) can be difficult. nih.gov
Future research in this area will focus on:
Development of more accurate and efficient computational methods: This includes the use of machine learning algorithms to accelerate the prediction of properties for large libraries of virtual compounds. nih.govresearchgate.netresearchgate.net
Multi-scale modeling: Combining quantum mechanical calculations on single molecules with classical simulations of bulk materials to better predict the properties of thin films and devices.
Addressing the limitations of current theoretical models: A deeper understanding of the factors that lead to discrepancies between theory and experiment will enable the development of more robust predictive models.
By fostering a close collaboration between computational and experimental chemists, the field of this compound research will continue to advance, leading to the development of novel materials with tailored properties for a wide range of applications.
Q & A
Q. 1.1. What are the foundational synthetic routes for dibenzo[a,i]phenazine, and how can experimental parameters be optimized for reproducibility?
this compound derivatives are typically synthesized via condensation reactions, with methods such as the use of lead dichloride as a catalyst (as in the work of Karami et al. ). To optimize reproducibility, researchers should:
- Systematically vary reaction conditions (temperature, solvent polarity, catalyst concentration) using factorial design principles .
- Validate purity through techniques like HPLC and NMR, cross-referenced with NIST spectral databases .
- Document deviations in yields or byproducts to refine protocols iteratively.
Q. 1.2. How should researchers align their experimental design with theoretical frameworks for this compound studies?
A robust theoretical framework (e.g., electronic structure theory for optoelectronic properties) must guide hypothesis formulation and methodological choices. For example:
- Select characterization techniques (UV-Vis, fluorescence spectroscopy) based on predicted π-π* transitions .
- Use computational tools (DFT calculations) to model molecular orbitals and validate experimental observations .
This alignment ensures coherence between empirical data and theoretical predictions .
Q. 1.3. What are the critical steps for validating spectroscopic data for this compound derivatives?
- Cross-check NMR and IR spectra against NIST reference data to confirm structural assignments .
- Replicate measurements under controlled conditions to rule out instrumental artifacts.
- Compare experimental UV-Vis absorption peaks with computational simulations (e.g., TD-DFT) to resolve ambiguities .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in reported photophysical properties of this compound derivatives?
Discrepancies (e.g., conflicting fluorescence quantum yields) often arise from:
- Methodological variability : Differences in solvent polarity, excitation wavelengths, or sample preparation .
- Solution vs. solid-state effects : Compare data across phases using techniques like X-ray crystallography and thin-film spectroscopy.
- Data triangulation : Integrate results from multiple labs and apply meta-analysis frameworks (e.g., PICO) to identify systematic biases .
Q. 2.2. What advanced methodologies are suitable for probing charge-transfer mechanisms in this compound-based materials?
- Time-resolved spectroscopy : Use femtosecond transient absorption to track exciton dynamics.
- Electrochemical impedance spectroscopy (EIS) : Correlate charge-carrier mobility with molecular packing motifs.
- Hybrid experimental-computational workflows : Combine DFT calculations with in situ Raman spectroscopy to validate intermediate states .
Q. 2.3. How can researchers design experiments to elucidate structure-property relationships in this compound analogs?
- Systematic substitution studies : Introduce electron-withdrawing/donating groups at specific positions and analyze effects on redox potentials .
- Crystallographic analysis : Map steric effects on molecular packing using single-crystal XRD .
- Multivariate analysis : Apply principal component analysis (PCA) to correlate substituent effects with optoelectronic outcomes .
Methodological Frameworks for Rigorous Inquiry
Q. 3.1. How to ensure ethical and feasible data collection in this compound research?
Q. 3.2. What strategies mitigate biases in interpreting spectral or catalytic data?
- Blinded analysis : Assign independent teams to collect and interpret data to reduce confirmation bias .
- Negative controls : Include uncatalyzed reactions or solvent-only samples to isolate compound-specific effects .
Q. 3.3. How to integrate interdisciplinary approaches (e.g., AI/ML) into this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
